molecular formula C12H9N3S B2654352 3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile CAS No. 303146-79-4

3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile

Cat. No.: B2654352
CAS No.: 303146-79-4
M. Wt: 227.29
InChI Key: LISKWVAGALOUCX-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile is an organic compound with the molecular formula C12H9N3S It is characterized by the presence of a pyrazine ring substituted with a cyano group and a sulfanyl group attached to a 4-methylphenyl moiety

Preparation Methods

The synthesis of 3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile typically involves the reaction of 4-methylthiophenol with 2-chloropyrazinecarbonitrile under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The cyano group may also play a role in its biological activity by interacting with nucleophilic sites in biomolecules. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar compounds to 3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile include other pyrazine derivatives with different substituents. For example:

    3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarboxamide: Similar structure but with a carboxamide group instead of a cyano group.

    3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanylpyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c1-9-2-4-10(5-3-9)16-12-11(8-13)14-6-7-15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKWVAGALOUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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